Br-5MP-Propargyl
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Overview
Description
Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.
Industrial Production Methods
The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Br-5MP-Propargyl undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide-containing Molecules: React with the alkyne group in this compound during click chemistry reactions.
Major Products Formed
Cycloaddition Products: Formed from the CuAAc reaction between this compound and azide-containing molecules.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Br-5MP-Propargyl has a wide range of scientific research applications, including:
Mechanism of Action
Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
5-Methylene pyrrolone: The parent compound of Br-5MP-Propargyl, used for thiol-specific protein modification.
Propargyl Derivatives: Other compounds containing the propargyl group, used in various synthetic and functionalization applications.
Uniqueness
This compound is unique due to its combination of the 5-Methylene pyrrolone core and the propargyl group. This combination allows for specific and reversible bioconjugation, making it highly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |
InChI Key |
WMZUITIKINAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C(=O)N1CC#C)Br |
Origin of Product |
United States |
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